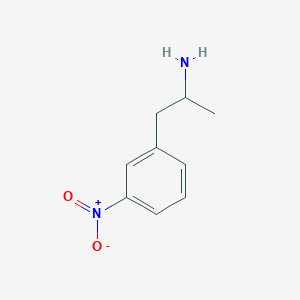

1-(3'-Nitro-phenyl)-2-amino-propane

描述

属性

分子式 |

C9H12N2O2 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC 名称 |

1-(3-nitrophenyl)propan-2-amine |

InChI |

InChI=1S/C9H12N2O2/c1-7(10)5-8-3-2-4-9(6-8)11(12)13/h2-4,6-7H,5,10H2,1H3 |

InChI 键 |

XJJVTSKPPVGNGC-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])N |

产品来源 |

United States |

科学研究应用

Chemical Synthesis

1-(3'-Nitro-phenyl)-2-amino-propane is often utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable precursor for the development of more complex molecules.

- Synthetic Routes : The synthesis typically involves the nitration of an appropriate phenyl derivative followed by amination reactions. This process can be optimized using various reagents and conditions to enhance yield and purity.

The biological implications of this compound are significant, particularly in the context of drug discovery.

- Anticancer Properties : Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Activity : The compound's derivatives have also been tested for antimicrobial properties. Some studies report effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

Medicinal Chemistry

This compound has been explored for its pharmacological properties.

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further investigation in drug development. Its nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, enhancing its therapeutic potential .

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings.

- Specialty Chemicals : The compound is used in the production of specialty chemicals with unique properties. Its structural characteristics allow for modifications that can lead to materials with enhanced thermal stability or specific electronic characteristics .

Case Studies

Several case studies illustrate the applications of this compound:

相似化合物的比较

Structural Analogues and Substituent Effects

The pharmacological and chemical behavior of phenylalkylamines is highly dependent on the substituents’ type, position, and electronic effects. Below is a comparison of 1-(3'-Nitro-phenyl)-2-amino-propane with structurally related compounds:

Key Observations :

- Positional Influence : Substituents at the 2-, 4-, or 5-positions (e.g., DOI’s 4-iodo) are associated with high 5-HT2 receptor affinity, whereas the 3-nitro group’s impact remains uncharacterized .

Pharmacological and Receptor Binding Profiles

- DOI: Exhibits nanomolar affinity for 5-HT2A/2C receptors (Kᵢ = 1–10 nM), inducing hallucinogenic effects via agonist activity . Its iodinated analog ([¹²⁵I]-DOI) is a radioligand for studying 5-HT2 receptor conformations .

- Methoxy Derivatives: 1-(4-Methoxy-phenyl)-2-amino-propane lacks significant serotonergic activity but is utilized in microbial synthesis of styryl derivatives .

- Nitro Derivatives : The 3-nitro substituent in the target compound may reduce receptor affinity compared to halogenated analogs (e.g., DOI) due to steric hindrance or electronic mismatches .

准备方法

Methodology

Reductive amination is the most widely reported method for synthesizing 1-(3'-nitro-phenyl)-2-amino-propane. The process involves condensing 3-nitrophenylacetone with ammonia or methylamine in the presence of a reducing agent.

Key Steps:

Reaction Conditions:

Example Protocol14:

Nitro-Mannich Reaction

Methodology

The nitro-Mannich reaction enables the direct introduction of nitro and amine groups via a one-pot cascade process.

Key Steps:

Reaction Conditions:

Limitations:

Grignard Addition to Nitro Compounds

Methodology

This method involves the addition of a Grignard reagent to a nitroalkene, followed by reduction.

Key Steps:

Reaction Conditions:

Example Protocol:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Reductive Amination | High yield, scalable | Requires toxic NaBH3CN | 70–85% |

| Nitro-Mannich | One-pot synthesis | Low selectivity, moisture-sensitive | 50–65% |

| Grignard Addition | Avoids nitro reduction side reactions | Multi-step, high-pressure conditions | 60–75% |

Challenges and Optimization Strategies

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3'-nitro-phenyl)-2-amino-propane, and how can purity be ensured?

- Methodology : The compound can be synthesized via condensation reactions between nitro-substituted benzaldehyde derivatives and amino-propanol precursors under alkaline conditions (e.g., aqueous NaOH/ethanol at room temperature). Purification techniques include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity validation (>95%) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Purity Threshold | ≥95% | |

| Solvent System (TLC) | Ethyl acetate:hexane (3:7) |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use -NMR (400 MHz, DMSO-d6) to confirm amine proton signals (δ 1.8–2.1 ppm) and aromatic nitro group coupling. FT-IR (ATR mode) identifies nitro (1520–1350 cm) and amine (3300–3500 cm) functional groups .

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential maps, using software like Gaussian 16 .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C, 75% relative humidity) over 4 weeks. Analyze degradation products via LC-MS. Store the compound in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s reactivity?

- Methodology : Molecular dynamics simulations (e.g., GROMACS) model solvent interactions, while quantum mechanical calculations (e.g., COMSOL Multiphysics) predict reaction pathways. Compare simulated spectra (UV-Vis, NMR) with experimental data to identify discrepancies in nitro-group orientation or protonation states .

- Case Study : A 2024 study resolved conflicting -NMR signals by simulating rotational barriers of the nitro-phenyl group, confirming dynamic averaging effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。